(Z)-N'-((naphthalen-2-ylsulfonyl)methyl)-N-(phenylcarbamothioyl)benzimidamide
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Overview
Description
(Z)-N’-((naphthalen-2-ylsulfonyl)methyl)-N-(phenylcarbamothioyl)benzimidamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-((naphthalen-2-ylsulfonyl)methyl)-N-(phenylcarbamothioyl)benzimidamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidamide core, followed by the introduction of the naphthalen-2-ylsulfonyl group through sulfonylation reactions. The phenylcarbamothioyl group is then introduced via a thiourea-based reaction. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This includes the use of industrial-grade solvents, automated reaction systems, and rigorous purification techniques to meet the required standards for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-((naphthalen-2-ylsulfonyl)methyl)-N-(phenylcarbamothioyl)benzimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can modify the sulfonyl group or the benzimidamide core.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
(Z)-N’-((naphthalen-2-ylsulfonyl)methyl)-N-(phenylcarbamothioyl)benzimidamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research focuses on its potential as a therapeutic agent, particularly in targeting specific pathways involved in diseases.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of (Z)-N’-((naphthalen-2-ylsulfonyl)methyl)-N-(phenylcarbamothioyl)benzimidamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For instance, it may induce apoptosis in cancer cells by affecting the p53-Bcl-2-Bax signaling pathway .
Comparison with Similar Compounds
Similar Compounds
(2-methoxy-5-((naphthalen-2-ylsulfonyl)methyl)phenyl)glycine: Known for its antitumor activity.
1-(naphthalen-2-ylsulfonyl)-2,2-diphenyl-1,2-ethanediol: Studied for its structural properties.
1-naphthalen-2-ylsulfonyl-4-(thiophen-2-ylmethyl)piperazine: Investigated for its chemical properties.
Uniqueness
(Z)-N’-((naphthalen-2-ylsulfonyl)methyl)-N-(phenylcarbamothioyl)benzimidamide is unique due to its specific functional groups and the combination of the benzimidamide core with naphthalen-2-ylsulfonyl and phenylcarbamothioyl groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
1-[(Z)-N-(naphthalen-2-ylsulfonylmethyl)-C-phenylcarbonimidoyl]-3-phenylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O2S2/c29-32(30,23-16-15-19-9-7-8-12-21(19)17-23)18-26-24(20-10-3-1-4-11-20)28-25(31)27-22-13-5-2-6-14-22/h1-17H,18H2,(H2,26,27,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BANVLVBEXQLPPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NCS(=O)(=O)C2=CC3=CC=CC=C3C=C2)NC(=S)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/CS(=O)(=O)C2=CC3=CC=CC=C3C=C2)/NC(=S)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.